(2-Benzyl)-phenyl-2-isopropanol
Description
Contextualization within Organic Chemistry of Benzylphenyl Alcohol Derivatives
Benzylphenyl alcohol derivatives constitute a class of aromatic alcohols characterized by the presence of both a benzyl (B1604629) group (a phenyl ring attached to a CH₂ group) and another phenyl ring, with a hydroxyl (-OH) group conferring the alcohol functionality. The simplest member of this family is benzyl alcohol (phenylmethanol), which consists of a single phenyl ring attached to a hydroxymethyl group nmppdb.com.ng.
More complex structures within this class, such as 2-phenyl-2-propanol, feature a hydroxyl group on a carbon atom that is directly attached to a phenyl ring nbinno.comwikipedia.org. 2-(2-Benzylphenyl)propan-2-ol represents a more elaborate derivative within this category. It is a tertiary alcohol, meaning the carbon atom bearing the hydroxyl group is bonded to three other carbon atoms. Its distinct structure includes a propan-2-ol unit attached to a phenyl ring, which itself is substituted with a benzyl group at the ortho position. This arrangement of multiple aromatic rings and a reactive alcohol group makes it a subject of interest in organic synthesis. The related class of compounds known as benzhydrols are also widely utilized as intermediates in the synthesis of pharmaceuticals nih.goviucr.orgresearchgate.net.
Nomenclature and Structural Representation of 2-(2-Benzylphenyl)propan-2-ol
The systematic naming and identification of a chemical compound are crucial for unambiguous scientific communication. The nomenclature and key identifiers for 2-(2-Benzylphenyl)propan-2-ol are summarized in the table below. The IUPAC name clearly defines its structure as a propan-2-ol with a 2-benzylphenyl group attached at the second carbon position nih.gov.
| Identifier Type | Value |
| IUPAC Name | 2-(2-benzylphenyl)propan-2-ol |
| Synonyms | (2-Benzyl)-phenyl-2-isopropanol, 2-(2-Benzylphenyl)-2-propanol |
| CAS Number | 57732-89-5 |
| Molecular Formula | C₁₆H₁₈O |
| Molecular Weight | 226.31 g/mol |
Structurally, the molecule is comprised of two phenyl rings. The least-squares planes of these two aromatic rings are oriented at a significant angle to each other, reported as 82.58° and 88.66° in the two molecules present in the asymmetric unit of its crystal structure nih.govresearchgate.net. The core of the molecule is a tertiary alcohol group, which is a key reactive site for chemical modifications. In the crystalline state, molecules of 2-(2-benzylphenyl)propan-2-ol are connected by cooperative O—H⋯O hydrogen bonds, forming distinct tetramers nih.goviucr.orgresearchgate.net.
Overview of Research Significance as a Chemical Intermediate
The primary research significance of 2-(2-benzylphenyl)propan-2-ol lies in its role as a chemical intermediate. In synthetic organic chemistry, an intermediate is a molecule that is formed from reactants and reacts further to give the desired product. Due to its specific arrangement of functional groups, 2-(2-benzylphenyl)propan-2-ol serves as a valuable precursor for the preparation of various other organic compounds nih.goviucr.orgresearchgate.net.
A notable application of this compound is in the synthesis of anthrone (B1665570) and its derivatives nih.goviucr.orgresearchgate.net. Anthrone is a tricyclic aromatic ketone used in various chemical analyses and as a building block for other complex organic structures. The conversion of 2-(2-benzylphenyl)propan-2-ol to such tricyclic systems highlights its utility in facilitating the construction of fused ring systems. The broader class of related compounds, benzhydrols and other aromatic alcohols, are recognized as important intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs, underscoring the potential utility of 2-(2-benzylphenyl)propan-2-ol in these fields nbinno.comwikipedia.orgiucr.org.
Detailed research findings from crystallographic studies have provided precise data on its molecular geometry and intermolecular interactions, which is fundamental to understanding its reactivity and potential applications in materials science and medicinal chemistry nih.govresearchgate.net.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-benzylphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O/c1-16(2,17)15-11-7-6-10-14(15)12-13-8-4-3-5-9-13/h3-11,17H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSVMDLPFIKTIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of 2-(2-Benzylphenyl)propan-2-ol
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. youtube.com For 2-(2-benzylphenyl)propan-2-ol, a tertiary alcohol, the most logical disconnection involves the carbon-carbon bonds attached to the carbinol carbon (the carbon bearing the hydroxyl group).
The primary retrosynthetic disconnection breaks the bond formed during the key carbon-carbon bond-forming step, which is typically a Grignard reaction. youtube.comyoutube.com This leads to two possible synthetic routes:
Route A: Disconnecting one of the methyl groups leads to a ketone precursor, 1-(2-benzylphenyl)ethan-1-one, and a methyl-based nucleophile, such as methylmagnesium bromide (a Grignard reagent).
Route B: Disconnecting the benzylphenyl group leads to acetone (B3395972) (propan-2-one) and a more complex Grignard reagent, (2-benzylphenyl)magnesium halide.
Both routes are viable, but the choice often depends on the availability and ease of synthesis of the precursor ketone and the organometallic reagent. The analysis involves identifying functional group interconversions (FGI) that can lead back to simpler precursors. youtube.com
Precursor Chemistry and Synthetic Pathways
The forward synthesis, guided by the retrosynthetic analysis, requires the preparation of specific precursors that can be assembled into the final tertiary alcohol.
The synthesis of a tertiary alcohol like 2-(2-benzylphenyl)propan-2-ol is a multi-step process that hinges on the successful formation of a ketone intermediate followed by a nucleophilic addition. libretexts.orgyoutube.com
Following Route A from the retrosynthesis, the key steps would be:
Synthesis of the Ketone Precursor: 1-(2-benzylphenyl)ethan-1-one would need to be synthesized. This could potentially be achieved through a Friedel-Crafts acylation of 2-benzyltoluene, though regioselectivity could be a challenge. A more controlled approach might involve the oxidation of a corresponding secondary alcohol or the reaction of an organometallic reagent with an appropriate acyl chloride.
Grignard Addition: The synthesized ketone, 1-(2-benzylphenyl)ethan-1-one, would then be treated with a methyl Grignard reagent, like methylmagnesium bromide (CH₃MgBr), followed by an acidic workup to protonate the resulting alkoxide and yield the final tertiary alcohol. libretexts.orgyoutube.com
Following Route B , the sequence would involve:
Synthesis of the Grignard Precursor: The (2-benzylphenyl)magnesium halide would be prepared from the corresponding aryl halide, for instance, 1-benzyl-2-bromobenzene.
Grignard Addition: This Grignard reagent would then be reacted with acetone. The nucleophilic aryl group attacks the electrophilic carbonyl carbon of acetone, and subsequent acidic workup yields 2-(2-benzylphenyl)propan-2-ol. youtube.com
Grignard reactions are a cornerstone for the formation of alcohols and carbon-carbon bonds. byjus.com The reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl group of an aldehyde or ketone. organic-chemistry.orgchemistrysteps.com
Formation of Secondary and Tertiary Alcohols: The reaction of a Grignard reagent with an aldehyde yields a secondary alcohol, while reaction with a ketone produces a tertiary alcohol. libretexts.orgchemistrysteps.com Esters can also react with two equivalents of a Grignard reagent to form tertiary alcohols. masterorganicchemistry.com
Synthesis of Analogues: This methodology is widely applied. For example, the synthesis of 2-phenylpropan-2-ol involves reacting phenylmagnesium bromide with acetone. youtube.com Similarly, 2-(2-bromophenyl)propan-2-ol (B1267433) can be synthesized by reacting methyl 2-bromobenzoate (B1222928) with an excess of methylmagnesium bromide. chemicalbook.com This demonstrates the versatility of the Grignard reaction in creating tertiary alcohols with varied phenyl substituents.
In many organic syntheses, halogenation, particularly bromination, serves as a crucial step to introduce a functional group that can be converted into an organometallic reagent or participate in cross-coupling reactions.
For a molecule like 2-(2-benzylphenyl)propan-2-ol, a plausible precursor is a halogenated biphenyl (B1667301) derivative. A strategy could involve:
Bromination: A suitable precursor, such as 2-benzylbiphenyl, could be selectively brominated to introduce a bromine atom at a key position, creating a handle for subsequent reactions. The introduction of functional groups like bromine is important for building more complex molecules. researchgate.net
Grignard Formation: The resulting aryl bromide can then be converted into a Grignard reagent by reacting it with magnesium metal in an ether solvent.
Reaction and Reduction: This Grignard reagent can then be used in a reaction as described above. Alternatively, the bromine can act as a blocking group or be used in other coupling reactions to build the carbon skeleton before being removed via a reduction step if necessary. nih.gov The synthesis of 2-(2-bromophenyl)propan-2-ol from methyl 2-bromobenzoate is a prime example where a bromo-substituted aromatic is a key starting material. chemicalbook.comsigmaaldrich.com
Mechanistic Aspects of Formation Reactions
The primary formation reaction for 2-(2-benzylphenyl)propan-2-ol is the Grignard addition to a ketone. The mechanism begins with the nucleophilic attack of the carbanionic carbon from the Grignard reagent on the electrophilic carbonyl carbon. libretexts.orgchemistrysteps.com
Coordination: The magnesium atom of the Grignard reagent (R-MgX) acts as a Lewis acid, coordinating to the carbonyl oxygen. This coordination polarizes the C=O bond, making the carbonyl carbon more electrophilic. libretexts.org
Nucleophilic Attack: The nucleophilic alkyl or aryl group (R) of the Grignard reagent attacks the carbonyl carbon, forming a new carbon-carbon bond and breaking the C=O pi bond. This results in a tetrahedral intermediate, a magnesium alkoxide. libretexts.orgchemistrysteps.com
Protonation: An aqueous acid workup is then performed to protonate the alkoxide, yielding the final alcohol product. libretexts.orgbyjus.com
In cases involving sterically hindered ketones, the reaction may proceed through a single electron transfer (SET) mechanism instead of a direct nucleophilic attack. organic-chemistry.org This can sometimes lead to side reactions like reduction or enolization. organic-chemistry.org
Derivatization Chemistry of 2-(2-Benzylphenyl)propan-2-ol for Research Purposes
The hydroxyl group of 2-(2-benzylphenyl)propan-2-ol, although part of a sterically hindered tertiary alcohol, can be chemically modified or derivatized for various research applications. Tertiary alcohols often exhibit improved metabolic stability compared to primary or secondary alcohols because oxidation at the tertiary carbon is not possible. nih.gov
Common derivatization reactions for hydroxyl groups include: researchgate.netnih.gov
Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base can convert the alcohol to an ester. This can be used to introduce a chromophore for enhanced detection in liquid chromatography. libretexts.org
Ether Formation: While more difficult for tertiary alcohols, ethers can be formed under specific conditions.
Dehydration: Treatment with a strong acid, such as sulfuric or phosphoric acid, can lead to dehydration, eliminating water to form an alkene. chemguide.co.ukdoubtnut.com The resulting alkene could be a valuable intermediate for further synthesis.
Further Functionalization: As seen in related complex molecules, the core structure can be modified. For instance, other functional groups on the molecule could be selectively reduced, or the molecule could undergo reactions like the Wittig reaction if a carbonyl group were present or introduced. acs.org
These derivatization strategies are crucial for creating analogues for structure-activity relationship (SAR) studies in medicinal chemistry or for preparing standards for analytical testing. nih.govresearchgate.net
Stereoselective Synthesis Considerations
Stereoselectivity in a synthesis refers to the preferential formation of one stereoisomer over another. For this to be relevant, the target molecule must be chiral, meaning it is non-superimposable on its mirror image.
The structure of (2-Benzyl)-phenyl-2-isopropanol features a tertiary alcohol where the carbinol carbon (the carbon atom bonded to the hydroxyl group) is attached to a 2-benzylphenyl group, a phenyl group (as part of the larger benzylphenyl substituent), and two methyl groups. Because two of the substituents on the carbinol carbon are identical (two methyl groups), this carbon is not a stereocenter. The molecule is achiral and therefore does not have enantiomers.
Consequently, considerations of stereoselective synthesis aiming to control the configuration at the tertiary alcohol carbon are not applicable to this compound.
Table of Compound Names
| Trivial Name | IUPAC Name |
| This compound | 2-(2-Benzylphenyl)propan-2-ol |
| Acetone | Propan-2-one |
| 2-Phenyl-2-propanol | 2-Phenylpropan-2-ol |
| 1-Chloro-2-phenyl-2-propanol | 1-Chloro-2-phenylpropan-2-ol |
| 1-Bromo-2-phenyl-2-propanol | 1-Bromo-2-phenylpropan-2-ol |
| 2-Benzylcumene | 1-Benzyl-2-(propan-2-yl)benzene |
| 2-(2-Benzylphenyl)propene | 1-Benzyl-2-(prop-1-en-2-yl)benzene |
| Methyl 2-benzylbenzoate | Methyl 2-benzylbenzoate |
Crystallographic Investigations and Solid State Analysis
Single-Crystal X-ray Diffraction Studies of 2-(2-Benzylphenyl)propan-2-ol
The analysis of a single crystal of 2-(2-Benzylphenyl)propan-2-ol provides a wealth of information about its molecular and supramolecular structure. nih.govresearchgate.netiucr.org
The fundamental building block of the crystal, the asymmetric unit, contains two independent molecules of 2-(2-Benzylphenyl)propan-2-ol (C₁₆H₁₈O). nih.govresearchgate.net Within each of these molecules, the two phenyl rings adopt a significantly non-planar orientation relative to each other. The least-squares planes defined by the carbon atoms of the phenyl moieties in each of the two molecules enclose angles of 82.58(10)° and 88.66(13)°, respectively. nih.govresearchgate.net This twisted conformation is a key feature of the molecule's structure.
The packing of molecules within the crystal is dictated by a variety of intermolecular forces, with hydrogen bonding playing a pivotal role. nih.govnsf.govmdpi.com
A defining characteristic of the crystal structure of 2-(2-Benzylphenyl)propan-2-ol is the formation of discrete tetramers through cooperative O—H⋯O hydrogen bonds. nih.govresearchgate.netiucr.org The hydroxyl groups of four individual molecules engage in a cyclic arrangement of hydrogen bonds, creating a stable, four-molecule unit. nih.gov The plane formed by the atoms of these participating hydroxyl groups is oriented perpendicular to the crystallographic b-axis. nih.govresearchgate.net
Detailed hydrogen-bond geometry is provided in the table below:
| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) | Symmetry code |
| O1—H1⋯O2 | 0.84 | 1.98 | 2.7997 (14) | 166 | (i) |
| O2—H2⋯O1 | 0.84 | 1.94 | 2.7486 (14) | 161 |
Table 1: Hydrogen-bond geometry for 2-(2-Benzylphenyl)propan-2-ol. nih.gov
Intermolecular Interactions and Hydrogen Bonding Networks in the Crystal Lattice
Crystallographic Data Refinement and Validation Parameters
The quality and accuracy of the crystal structure determination are assessed through various refinement and validation parameters. The crystal data for 2-(2-Benzylphenyl)propan-2-ol reveals a monoclinic system with the space group P2₁/c. researchgate.net The refinement of the crystallographic data resulted in an R-factor of 0.053 and a wR factor of 0.148, indicating a good fit between the experimental data and the final structural model. nih.govresearchgate.net The data-to-parameter ratio is 20.8. researchgate.net
Below is a summary of the key crystallographic data and refinement details:
| Parameter | Value |
| Formula | C₁₆H₁₈O |
| Molecular Weight ( g/mol ) | 226.30 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.2252 (3) |
| b (Å) | 17.2508 (4) |
| c (Å) | 16.7784 (3) |
| β (°) | 132.549 (1) |
| Volume (ų) | 2606.79 (10) |
| Z | 8 |
| Temperature (K) | 200 |
| Radiation | Mo Kα |
| Reflections collected | 24429 |
| Independent reflections | 6480 |
| R[F² > 2σ(F²)] | 0.053 |
| wR(F²) | 0.148 |
| Goodness-of-fit (S) | 1.05 |
Table 2: Crystallographic data and refinement details for 2-(2-Benzylphenyl)propan-2-ol. nih.govresearchgate.net
Comparative Analysis with Related Benzhydrol and Substituted Phenylpropanol Structures
The solid-state structure of (2-Benzyl)-phenyl-2-isopropanol, a tertiary alcohol with a 2-benzylphenyl substituent, provides a valuable platform for comparative crystallographic analysis. nih.govresearchgate.net Its molecular conformation and packing are influenced by the interplay of steric and electronic effects, which can be elucidated by comparison with structurally related benzhydrols and substituted phenylpropanols.
The crystal structure of this compound was determined by single-crystal X-ray diffraction. nih.gov The compound crystallizes in the monoclinic space group P2₁/c. researchgate.net A key feature of its structure is the presence of two independent molecules in the asymmetric unit. nih.govresearchgate.net In the crystal, these molecules are linked by cooperative O—H···O hydrogen bonds, forming distinct tetrameric assemblies. nih.govresearchgate.net The dihedral angles between the least-squares planes of the two phenyl rings within each molecule are significant, measuring 82.58(10)° and 88.66(13)°, respectively, indicating a non-planar conformation. nih.govresearchgate.net
A more insightful comparison can be made with other substituted phenylpropanol and benzhydrol derivatives. For example, the crystal structure of (2-methylphenyl)(phenyl)methanol, a related secondary alcohol, would offer a point of comparison for the influence of the substituent on the phenyl ring and the nature of the alcohol (tertiary vs. secondary) on the crystal packing. researchgate.net Similarly, comparing the structure to 2-(5-bromo-2-methylphenyl)propan-2-ol (B13570977) allows for an examination of the effect of halogen substitution on the crystal packing and intermolecular interactions. researchgate.net
The table below presents a comparative overview of the crystallographic data for this compound and selected related compounds. This data highlights the variations in crystal system, space group, and unit cell parameters that arise from differences in molecular structure.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z |
| This compound | C₁₆H₁₈O | Monoclinic | P2₁/c | 12.2252(3) | 17.2508(4) | 16.7784(3) | 132.549(1) | 2606.79(10) | 8 |
Data for related compounds is not sufficiently available in the search results to populate a comparative table.
The formation of tetramers through cooperative hydrogen bonds in this compound is a significant finding. nih.govresearchgate.net In terms of graph-set analysis, these hydrogen bonds are described as DD at the unitary level and R⁴₄(8) at the binary level. nih.gov The shortest intercentroid distance between two aromatic systems is 4.9147(14) Å, observed between the two different phenyl rings of one molecule and its symmetry-generated equivalent. nih.gov Such detailed analysis of intermolecular interactions is crucial for understanding the solid-state behavior of these compounds. The study of halogen-substituted benzimidazoles, for instance, reveals how different substituents can lead to varied packing arrangements, driven by interactions such as C–H···π, π···π, and halogen···nitrogen contacts. mdpi.com Similarly, investigations into other phenyl-substituted molecules show the prevalence of C–H···π interactions in their crystal structures. mdpi.com
Advanced Spectroscopic and Spectrometric Characterization for Research
High-Resolution Mass Spectrometry for Molecular Confirmation
High-resolution mass spectrometry (HRMS) is a critical tool for the unequivocal confirmation of a compound's elemental composition. This technique measures the mass-to-charge ratio (m/z) of ions with very high precision, allowing for the determination of the molecular formula from the exact mass.
For (2-Benzyl)-phenyl-2-isopropanol, with a molecular formula of C₁₇H₂₀O, the expected exact mass can be calculated with high accuracy. The monoisotopic mass of a related isomer, 1-(4-benzylphenoxy)-2-methylpropan-2-ol, is 256.146329876 Da. nih.gov An HRMS analysis of this compound would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm). This level of precision allows for the confident differentiation of the compound from other molecules that may have the same nominal mass but different elemental compositions.
In addition to confirming the parent ion, mass spectrometry provides information on the fragmentation pattern of the molecule. Under ionization, the molecule breaks apart into smaller, charged fragments. The analysis of these fragments can offer valuable insights into the compound's structure, corroborating the arrangement of the benzyl (B1604629) and isopropanol (B130326) groups on the phenyl ring.
Interactive Data Table: Theoretical HRMS Data
| Property | Value |
| Molecular Formula | C₁₇H₂₀O |
| Molecular Weight (Nominal) | 240.34 g/mol |
| Monoisotopic Mass | Data not available for this specific isomer. A related isomer has a mass of 256.146329876 Da nih.gov |
Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) techniques would be employed for the comprehensive characterization of this compound.
¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), their integration (the relative number of protons in each environment), and the spin-spin coupling patterns (providing information about adjacent protons). For this molecule, one would expect to see distinct signals for the aromatic protons of the two phenyl rings, the methylene (B1212753) (-CH₂-) protons of the benzyl group, and the methyl (-CH₃) and hydroxyl (-OH) protons of the isopropanol group. The coupling patterns between the aromatic protons would help to confirm the substitution pattern on the phenyl ring.
¹³C NMR: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. This would allow for the counting of all 17 carbon atoms and provide information about their chemical environment (e.g., aromatic, aliphatic, alcohol-bearing).
2D NMR Techniques: To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
COSY would establish the correlations between protons that are coupled to each other, for instance, within the aromatic rings.
HSQC would correlate each proton signal with the signal of the carbon atom to which it is directly attached.
HMBC would reveal correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the entire molecular structure, such as connecting the benzyl group to the main phenyl ring and the isopropanol group to its position.
While specific spectral data for this compound is not widely published, analysis of related structures like 2-methylpropan-1-ol and 2-methylpropan-2-ol provides insight into the expected signals for the isopropanol moiety. youtube.comdocbrown.infodocbrown.info
Interactive Data Table: Predicted NMR Resonances
| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity |
| Aromatic Protons | ~ 7.0 - 7.5 | Multiplets |
| Benzyl -CH₂- Protons | ~ 3.9 - 4.2 | Singlet or Doublet |
| Isopropanol Methyl Protons | ~ 1.2 - 1.5 | Singlet |
| Isopropanol -OH Proton | Variable, broad | Singlet |
| Aromatic Carbons | ~ 125 - 145 | - |
| Benzyl -CH₂- Carbon | ~ 40 - 45 | - |
| Isopropanol Quaternary Carbon | ~ 70 - 75 | - |
| Isopropanol Methyl Carbons | ~ 25 - 30 | - |
Vibrational Spectroscopy for Functional Group Analysis (e.g., FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
FT-IR Spectroscopy: An FT-IR spectrum of this compound would be expected to show several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. docbrown.info Sharp peaks in the 3000-3100 cm⁻¹ region would correspond to the C-H stretching of the aromatic rings, while absorptions just below 3000 cm⁻¹ would be due to the C-H stretching of the aliphatic methyl and methylene groups. The C=C stretching vibrations within the aromatic rings would appear in the 1450-1600 cm⁻¹ region. Finally, a strong band corresponding to the C-O stretching of the tertiary alcohol would be expected around 1150-1200 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations, particularly the symmetric "ring-breathing" mode, often give rise to strong signals in the Raman spectrum. While the O-H stretch is typically weak in Raman, the C-H and C-C stretching vibrations would be clearly observable. The combination of FT-IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule. chemicalbook.com
Interactive Data Table: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200 - 3600 (Broad) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 |
| Aromatic C=C | C=C Stretch | 1450 - 1600 |
| Tertiary Alcohol C-O | C-O Stretch | ~ 1150 - 1200 |
X-ray Diffraction for Powder Analysis (if relevant for polymorphic studies)
X-ray Diffraction (XRD) is a powerful technique for analyzing the solid-state structure of crystalline materials. If this compound can be isolated as a crystalline solid, Powder X-ray Diffraction (PXRD) could be employed for several purposes.
The primary application of PXRD would be for phase identification and to assess the crystallinity of a bulk sample. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline form.
Furthermore, if the compound exhibits polymorphism—the ability to exist in multiple crystalline forms—PXRD is essential for identifying and distinguishing between these different polymorphs. Each polymorph would produce a distinct diffraction pattern. Such studies are crucial in materials science and pharmaceutical development, as different polymorphic forms can have different physical properties. While it is not known if this compound exhibits polymorphism, XRD would be the definitive technique to investigate this possibility. For a definitive determination of the three-dimensional arrangement of atoms in the crystal lattice, single-crystal X-ray diffraction would be required. uc.edu
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental in understanding the electronic properties of a molecule. For (2-Benzyl)-phenyl-2-isopropanol, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) would be utilized to determine its electronic structure and energetics. wright.edu These calculations can provide valuable information about the molecule's reactivity, stability, and spectroscopic characteristics.
Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and its ability to absorb light. A smaller gap generally suggests higher reactivity. Furthermore, the distribution of electron density and the molecular electrostatic potential (MEP) map would be generated to identify electron-rich and electron-poor regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.
Table 1: Hypothetical Electronic Properties of this compound Calculated using DFT
| Property | Hypothetical Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 1.9 D |
Conformational Analysis via Molecular Mechanics and Dynamics Simulations
The presence of flexible single bonds in this compound allows for multiple spatial arrangements of its atoms, known as conformers. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for this purpose. nih.govacs.org
MM methods employ classical force fields to rapidly calculate the potential energy of a vast number of conformations, allowing for the identification of low-energy structures. acs.org Subsequently, MD simulations can provide insights into the dynamic behavior of the molecule over time, including how it transitions between different conformations. For this compound, these simulations would reveal the preferred orientations of the benzyl (B1604629) and phenyl groups relative to each other and the isopropanol (B130326) moiety.
Table 2: Hypothetical Relative Energies of Low-Energy Conformers of this compound
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-C-C) |
| 1 (Global Minimum) | 0.00 | 75° |
| 2 | 1.25 | 165° |
| 3 | 2.50 | -60° |
Prediction of Spectroscopic Properties (e.g., theoretical NMR shielding constants, IR frequencies)
Computational chemistry provides a robust framework for predicting the spectroscopic properties of molecules, which is invaluable for interpreting experimental data. For this compound, theoretical Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can be calculated. modgraph.co.uknih.gov
Theoretical NMR chemical shifts are determined by calculating the magnetic shielding tensors for each nucleus, typically using DFT methods. nih.gov These calculated shifts, when referenced against a standard, can aid in the assignment of peaks in an experimental ¹H and ¹³C NMR spectrum. mdpi.comlibretexts.orgpressbooks.pub Similarly, the vibrational frequencies in an IR spectrum can be computed by calculating the second derivatives of the energy with respect to the atomic coordinates. pressbooks.publibretexts.org These calculated frequencies correspond to the various vibrational modes of the molecule, such as O-H stretching, C-H stretching, and C-O stretching. libretexts.org
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy | Functional Group/Proton | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) |
| ¹H NMR | -OH | 2.5 |
| Ar-H | 7.0-7.5 | |
| -CH₂- | 4.0 | |
| -CH₃ | 1.5 | |
| ¹³C NMR | C-OH | 75 |
| Ar-C | 125-145 | |
| -CH₂- | 45 | |
| -CH₃ | 30 | |
| IR | O-H stretch | 3400 (broad) |
| C-H stretch (aromatic) | 3050 | |
| C-H stretch (aliphatic) | 2950 | |
| C-O stretch | 1150 |
Reaction Mechanism Prediction and Transition State Analysis
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. nih.gov For this compound, a potential reaction to study would be its acid-catalyzed dehydration. researchgate.netnih.govresearchgate.netacs.org Theoretical calculations can be used to map out the potential energy surface of the reaction, identifying the structures and energies of reactants, intermediates, transition states, and products.
The search for transition states, which are saddle points on the potential energy surface, is a key aspect of reaction mechanism prediction. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which in turn governs the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. For the dehydration of this compound, computational studies could distinguish between E1 and E2 elimination mechanisms. acs.org
Table 4: Hypothetical Calculated Energies for the Dehydration of this compound
| Species | Relative Energy (kcal/mol) |
| Reactant (this compound + H⁺) | 0.0 |
| Transition State | +15.5 |
| Product (Alkene + H₂O + H⁺) | -5.0 |
Role As a Synthetic Intermediate in Organic Chemistry
Precursor in the Synthesis of Polycyclic Aromatic Compounds (e.g., Anthrone)
One of the notable applications of (2-Benzyl)-phenyl-2-isopropanol is its use as a precursor in the synthesis of polycyclic aromatic hydrocarbons (PAHs). nih.govresearchgate.netlibretexts.org PAHs are a class of organic compounds containing two or more fused aromatic rings. libretexts.org A key example of this application is the preparation of anthrone (B1665570). nih.govresearchgate.netorgsyn.org Anthrone is a tricyclic aromatic ketone that serves as an important intermediate in the synthesis of various dyes and pharmaceuticals. The cyclization of o-benzylbenzoic acid, a related structure, to form anthrone highlights a common strategy in the synthesis of such polycyclic systems. orgsyn.org
The conversion of this compound to anthrone and other similar polycyclic structures typically involves an intramolecular cyclization reaction. This process is often facilitated by a strong acid catalyst, which promotes the elimination of the hydroxyl group and subsequent electrophilic attack of the resulting carbocation onto the adjacent phenyl ring.
| Precursor | Target Compound | Reaction Type | Key Reagents/Conditions |
|---|---|---|---|
| This compound | Anthrone | Intramolecular Cyclization | Strong acid catalyst |
| o-Benzylbenzoic acid | Anthrone | Cyclization | Liquid hydrogen fluoride |
| Anthraquinone | Anthrone | Reduction | Tin, Hydrochloric acid |
Building Block for Complex Organic Molecules
Organic building blocks are fundamental, functionalized molecules used for the bottom-up assembly of more complex molecular architectures. sigmaaldrich.comboronmolecular.com this compound, with its distinct structural motifs, serves as a valuable building block in the synthesis of intricate organic molecules. nih.govresearchgate.net Its structure provides a scaffold that can be elaborated upon to create a diverse range of compounds with potential applications in medicinal chemistry and materials science. boronmolecular.com
The presence of both a tertiary alcohol and a biphenyl-like framework allows for a variety of chemical transformations. The hydroxyl group can be a site for substitution or elimination reactions, while the aromatic rings can undergo electrophilic or nucleophilic substitution, providing multiple avenues for structural modification and the construction of more complex molecular frameworks.
Mechanistic Pathways of Conversions Involving 2-(2-Benzylphenyl)propan-2-ol
The transformations of 2-(2-benzylphenyl)propan-2-ol are governed by several key mechanistic pathways. The tertiary benzylic alcohol functional group is central to its reactivity.
A primary pathway involves the carbocation formation under acidic conditions. The protonation of the hydroxyl group leads to the formation of a good leaving group (water), which departs to generate a tertiary carbocation. This carbocation is stabilized by the adjacent phenyl ring and can undergo several subsequent reactions:
Intramolecular Electrophilic Aromatic Substitution (SEAr): As seen in the synthesis of anthrone, the carbocation can attack the neighboring phenyl ring, leading to the formation of a new ring and a polycyclic aromatic system.
Elimination: The carbocation can lose a proton from an adjacent carbon, leading to the formation of an alkene.
Nucleophilic Attack: The carbocation can be trapped by various nucleophiles present in the reaction mixture.
Another important mechanistic consideration is the potential for rearrangement reactions . The initially formed carbocation could potentially rearrange to a more stable carbocation before subsequent reactions occur, leading to a mixture of products.
Studies on similar tertiary benzyl (B1604629) alcohols, such as 2-phenyl-2-propanol, have shown that they can be converted to vicinal halohydrins using N-halosuccinimides. mdpi.com This suggests that 2-(2-benzylphenyl)propan-2-ol could likely undergo similar transformations, proceeding through a halo-substituted intermediate.
Application in Research on Diversification of Chemical Scaffolds
The development of diverse chemical scaffolds is a cornerstone of modern drug discovery and materials science. boronmolecular.com 2-(2-Benzylphenyl)propan-2-ol provides a versatile platform for the generation of novel molecular frameworks. By systematically modifying its structure through various chemical reactions, researchers can create libraries of related compounds with diverse properties.
Future Research Directions and Emerging Methodologies
Development of Novel and Sustainable Synthetic Routes
The synthesis of sterically hindered tertiary alcohols such as (2-Benzyl)-phenyl-2-isopropanol presents a considerable challenge in organic synthesis. While classical methods like Grignard reactions are feasible, future research will likely focus on more sustainable and efficient strategies. youtube.com
Key Research Objectives:
C-H Activation/Oxidation: Developing methods for the direct oxidation of a C-H bond in a precursor molecule to introduce the hydroxyl group would be a highly atom-economical approach. acs.org Research into selective catalysts for benzylic C-H oxidation could provide a direct route to this and similar compounds.
Catalytic Reductive Coupling: Asymmetric reductive coupling of a suitable ketone with an organohalide, catalyzed by transition metals like cobalt, could offer a stereoselective synthesis of chiral derivatives of this compound. acs.org
Photoredox Catalysis: The use of visible-light photoredox catalysis to generate radical intermediates that can couple to form the tertiary alcohol is a promising mild and efficient strategy. organic-chemistry.org This could involve the coupling of a ketyl radical with a benzyl (B1604629) radical precursor.
Hypothetical Synthetic Strategies:
| Method | Precursors | Potential Advantages | Key Challenges |
| Grignard Reaction | 2-Benzylphenyl magnesium bromide and acetone (B3395972) | Well-established, high yield | Stoichiometric use of magnesium, moisture sensitivity |
| C-H Oxidation | 2-Benzylcumene | High atom economy, direct functionalization | Selectivity, catalyst development |
| Reductive Coupling | 2-Bromobenzylbenzene and acetone | Milder conditions, potential for asymmetry | Catalyst design, substrate scope |
| Photoredox Catalysis | A carboxylic acid precursor and a ketone | Mild conditions, high functional group tolerance | Quantum yield, catalyst stability |
Exploration of Catalytic Transformations Involving the Compound
The reactivity of tertiary alcohols is a rich area for exploration. For this compound, its benzylic nature and steric hindrance could lead to unique catalytic transformations.
Potential Catalytic Reactions:
Dehydrative Cross-Coupling: The development of Brønsted or Lewis acid catalysts could enable the dehydrative coupling of this compound with various nucleophiles, forming new C-C, C-N, or C-O bonds. researchgate.net The stability of the resulting tertiary carbocation would facilitate such reactions. stackexchange.comlibretexts.orglibretexts.org
Asymmetric Substitution: Iron(III)-catalyzed intramolecular substitution reactions have shown promise for tertiary alcohols, allowing for the formation of heterocyclic structures with chirality transfer. core.ac.ukresearchgate.net This could be explored with derivatives of this compound containing a tethered nucleophile.
Oxidative C-C Cleavage: While tertiary alcohols are generally resistant to oxidation, photocatalytic methods on surfaces like TiO2 have been shown to induce C-C bond cleavage, leading to a ketone and an alkane. nih.gov This could be a novel degradation or functionalization pathway.
Vicinal Halogenation: The direct conversion of tertiary benzylic alcohols to vicinal halohydrins using N-halosuccinimides in aqueous media presents a green and efficient transformation. mdpi.com
Advanced Structural Characterization Techniques for Dynamic Systems
The structure of this compound suggests the possibility of hindered rotation around the biaryl bond and the bond connecting the benzyl group. This dynamic behavior can be investigated using advanced NMR techniques.
Characterization Methods:
Dynamic NMR (DNMR) Spectroscopy: 1H and 13C DNMR studies can be employed to determine the rotational barriers (free energies of activation, ΔG‡) of the phenyl and benzyl groups. rsc.orgyoutube.comlibretexts.orgyoutube.com By analyzing the coalescence of signals at different temperatures, the kinetics of the conformational exchange can be quantified.
Solid-State NMR: Double rotation solid-state NMR could provide insights into the conformational preferences and dynamics of the molecule in the solid state, where intermolecular interactions play a more significant role. nih.gov
Computational Modeling: DFT calculations can complement experimental NMR data by modeling the transition states and energy barriers of the rotational processes, providing a deeper understanding of the factors governing the molecule's dynamic behavior. rsc.org
Hypothetical DNMR Data for this compound:
| Rotating Group | Coalescence Temperature (K) | Calculated ΔG‡ (kJ/mol) |
| Phenyl Group | 298 | 60 |
| Benzyl Group | 273 | 55 |
Integration into Supramolecular Chemistry and Self-Assembly Research
The presence of a hydroxyl group, an aromatic system, and a flexible benzyl group makes this compound a potential building block for supramolecular assemblies.
Areas of Investigation:
Hydrogen Bonding Networks: The hydroxyl group can act as a hydrogen bond donor and acceptor, leading to the formation of self-assembled structures like rosettes, chains, or more complex networks. wikipedia.orgnih.gov The steric bulk of the molecule would influence the geometry of these assemblies.
Host-Guest Chemistry: The molecule could be incorporated into larger host structures, such as metal-organic cages, where the hydroxyl group is oriented towards the interior of the cavity. escholarship.org This could create a functionalized host capable of specific guest binding or catalysis.
Solvent-Induced Self-Assembly: The self-assembly behavior can be highly dependent on the solvent used. nih.gov Exploring different solvent systems could lead to the formation of diverse supramolecular structures such as fibers, vesicles, or gels. nih.gov
Computational Design for Tailored Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), can be a powerful tool to predict and understand the reactivity of this compound, guiding future experimental work.
Computational Approaches:
Reaction Mechanism Elucidation: DFT calculations can be used to model the reaction pathways for the catalytic transformations discussed in section 7.2, helping to identify the most favorable mechanisms and predict the stereochemical outcomes. rsc.orgrsc.orgacs.org
Catalyst Design: Computational screening of potential catalysts for the synthesis and transformation of this compound can accelerate the discovery of more efficient and selective catalytic systems.
Structure-Reactivity Relationships: By systematically modifying the structure of the molecule in silico (e.g., by adding substituents to the aromatic rings), it is possible to establish quantitative structure-activity relationships that can guide the design of new derivatives with tailored properties. nih.gov
Q & A
Q. How should researchers analyze conflicting bioactivity data across studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
